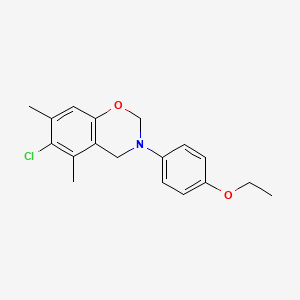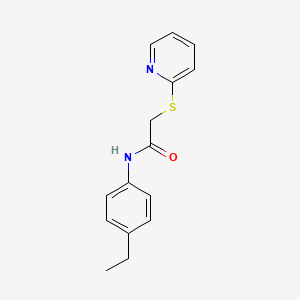![molecular formula C25H17ClN2O6S2 B5516054 4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate](/img/structure/B5516054.png)
4-{[3-(2-chlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-ethoxyphenyl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolidinone derivatives, including compounds with complex substituents such as chlorophenyl, ethoxyphenyl, and nitrobenzoate groups, are of significant interest in the field of medicinal chemistry and materials science. These compounds exhibit a wide range of biological activities and have been studied for their potential as therapeutic agents and their unique physical and chemical properties (Khelloul et al., 2022).
Synthesis Analysis
The synthesis of thiazolidinone derivatives typically involves the cyclocondensation of thioureas with chloroacetic acid derivatives or through the reaction of rhodanine with various aldehydes. These reactions proceed under mild conditions and can be tailored to introduce a wide range of substituents, allowing for the synthesis of a diverse library of compounds (Ali et al., 2012).
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives is characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray crystallography. These analyses provide insights into the electronic and geometric structure of the compounds, including the identification of key functional groups and the arrangement of substituents around the thiazolidinone core (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a variety of chemical reactions, including nucleophilic substitution and cycloaddition, which can be utilized to further modify the compound or introduce additional functional groups. The reactivity is influenced by the electronic properties of the substituents, which can be explored through computational studies (Androsov & Neckers, 2007).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are often determined experimentally and can be influenced by the nature and position of substituents on the thiazolidinone ring (Rahmani et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are defined by the structural elements of the thiazolidinone derivatives. These properties can be predicted through computational methods, such as density functional theory (DFT), which provides insights into the electronic structure and potential reactivity patterns of the compounds (Kumar et al., 2014).
Aplicaciones Científicas De Investigación
Antimicrobial Properties
- Thiazolidinone Derivatives : A study synthesized a series of 4-thiazolidinone derivatives and evaluated them for antimicrobial potential. One derivative showed significant antimicrobial activity, highlighting the potential of these compounds in this field (Deep et al., 2016).
- Eperezolid-like Molecules : Another research synthesized eperezolid-like molecules, which included thiazolidinone and thiazoline derivatives, showing high anti-Mycobacterium smegmatis activity (Yolal et al., 2012).
- Rhodanine-3-acetic Acid Derivatives : A study on rhodanine-3-acetic acid-based amides and esters, related in structure to thiazolidinones, demonstrated strong antimicrobial properties, especially against mycobacteria (Krátký et al., 2017).
Anticancer Properties
- Antitumor Screening : A range of 4-thiazolidinones with a benzothiazole moiety was screened for antitumor activity, with some compounds showing effectiveness against various cancer cell lines (Havrylyuk et al., 2010).
- Anticancer and Antiangiogenic Effects : Novel thioxothiazolidin-4-one derivatives were synthesized and evaluated for their anticancer and antiangiogenic effects in a mouse tumor model, showing significant potential (Chandrappa et al., 2010).
Molecular Structure and Synthesis
- Molecular Structure Investigation : The synthesis and X-ray diffraction analysis of a similar compound, focusing on its non-planar structure and intermolecular hydrogen bonding, provides insight into the structural aspects of these compounds (Benhalima et al., 2011).
Corrosion Inhibition
- Inhibitive Behavior on Steel : Thiazole-4-carboxylates, similar in structure to the compound , demonstrated corrosion inhibiting properties on mild steel in acidic environments, showcasing their potential in industrial applications (El aoufir et al., 2020).
Propiedades
IUPAC Name |
[4-[(E)-[3-(2-chlorophenyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-2-ethoxyphenyl] 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O6S2/c1-2-33-21-12-15(10-11-20(21)34-24(30)16-6-5-7-17(14-16)28(31)32)13-22-23(29)27(25(35)36-22)19-9-4-3-8-18(19)26/h3-14H,2H2,1H3/b22-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFSUOBEENVDII-LPYMAVHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Cl)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC=C3Cl)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(6-cyclopropylpyrimidin-4-yl)-2-[3-(1H-imidazol-1-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515980.png)
![N-[4-(cyanomethyl)phenyl]-2-phenylacetamide](/img/structure/B5515983.png)
![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(4-methylphenyl)piperazine](/img/structure/B5515992.png)
![2-phenyldihydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1,3(2H)-dione](/img/structure/B5515997.png)
![9-(3-allyl-4-methoxybenzyl)-2-ethyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516017.png)
![{2-chloro-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenoxy}acetic acid](/img/structure/B5516030.png)
![5-{[3-(2,5-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2-isopropyl-4-methyl-1,3-thiazole](/img/structure/B5516032.png)



![(3,4-difluorophenyl)[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]methanone](/img/structure/B5516049.png)

![3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5516074.png)